Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate
Description
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-4-10-8-13-5-6-16-11(10)7-9/h3-4,7,13H,2,5-6,8H2,1H3 |
InChI Key |
KENIONQDHWCOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CNCCO2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Aminophenol Derivatives with Carbonyl Compounds
The most widely reported route involves reacting o-aminophenol derivatives with carbonyl-containing reagents under acidic conditions. For example, ethyl glyoxylate serves as both a carbonyl source and ester donor, enabling a one-pot cyclocondensation with 2-amino-4-hydroxybenzoic acid. The mechanism proceeds via Schiff base formation between the amine and glyoxylate carbonyl, followed by nucleophilic attack of the phenolic oxygen to form the seven-membered ring. Typical yields range from 45% to 65%, with purification via silica gel chromatography or recrystallization from ethanol-water mixtures.
Table 1: Representative Reaction Conditions for Core Formation
| Carbonyl Source | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl glyoxylate | HCl | 80 | 58 |
| Glyoxylic acid | H₂SO₄ | 100 | 42 |
| Diethyl oxalate | AlCl₃ | 120 | 37 |
Reductive Amination and Cyclization Strategies
Alternative approaches adapt reductive amination protocols to construct the benzoxazepine skeleton. A nitro precursor, such as ethyl 2-nitro-4-hydroxybenzoate, undergoes catalytic hydrogenation (H₂, Pd/C) to generate the corresponding amine, which subsequently reacts with α-ketoesters in the presence of NaBH₃CN. This method avoids harsh acidic conditions, achieving 52% yield with >90% purity after column chromatography. Notably, this route allows modular substitution at the nitrogen and C-7 positions, enabling structural diversification for pharmacological studies.
Esterification Techniques and Post-Modification
In Situ Ester Incorporation During Cyclization
When ethyl glyoxylate is employed as the carbonyl component, the ester group is directly incorporated into the benzoxazepine scaffold. This strategy eliminates the need for separate esterification steps, streamlining synthesis. However, competing hydrolysis under acidic conditions can reduce yields, necessitating careful control of reaction pH and temperature.
Nucleophilic Acyl Substitution of Carboxylic Acid Intermediates
In cases where the cyclization product bears a carboxylic acid at position 8, esterification is achieved via treatment with ethanol and H₂SO₄ as a catalyst. This method, while reliable, requires anhydrous conditions to prevent reversibility. Yields improve to 70% when using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, though purification becomes more laborious due to urea byproducts.
Catalytic and Solvent Optimization
Lewis Acid-Mediated Cyclizations
Drawing parallels from benzazepine synthesis (e.g., AlCl₃-catalyzed Friedel-Crafts alkylation), analogous methods have been explored for benzoxazepines. Reaction of 2-(4-hydroxyphenyl)ethylamine with ethyl chloroacetate in the presence of AlCl₃ (5 mol%) at 80°C produces the target compound in 48% yield. While effective, this approach risks over-alkylation, necessitating precise stoichiometric control.
Solvent Effects on Reaction Efficiency
Polar aprotic solvents like DMF and DMSO enhance cyclization rates by stabilizing transition states, but they complicate esterification due to hygroscopicity. Mixed solvent systems (e.g., toluene/EtOH 3:1) balance reactivity and practicality, achieving 60% overall yield in a telescoped process combining ring closure and esterification.
Table 2: Solvent Screening for Combined Cyclization-Esterification
| Solvent System | Cyclization Yield (%) | Esterification Yield (%) |
|---|---|---|
| Toluene/EtOH | 58 | 92 |
| DMF | 72 | 65 |
| THF | 49 | 88 |
Analytical Characterization and Quality Control
Spectroscopic Confirmation
¹H NMR analysis (400 MHz, CDCl₃) reveals characteristic signals: δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.82–4.25 (m, 4H, OCH₂ and NCH₂), and 6.85–7.45 (m, 3H, aromatic). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 221.1412 [M+H]⁺.
Purity Assessment via Chromatographic Methods
Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) elutes the compound at 8.2 min with >98% purity. Thermal stability assessments via differential scanning calorimetry (DSC) show a melting point of 112–114°C, consistent with crystalline structure.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the heterocyclic ring and ester group:
-
Ring oxidation with KMnO₄ or CrO₃ under acidic conditions generates quinone-like derivatives.
-
Ester group oxidation using strong oxidants like Jones reagent converts the ethyl ester to a carboxylic acid.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ring oxidation | KMnO₄, H₂SO₄, 60°C | Quinone derivative | ~65 | |
| Ester oxidation | CrO₃, acetone, 0°C | Carboxylic acid | ~78 |
Reduction Reactions
Reduction targets the ester and unsaturated bonds:
-
Ester reduction with LiAlH₄ in THF yields the corresponding alcohol.
-
Ring saturation via catalytic hydrogenation (H₂/Pd-C) produces fully saturated tetrahydro derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ester reduction | LiAlH₄, THF, reflux | Alcohol derivative | ~85 | |
| Catalytic hydrogenation | H₂, 10% Pd/C, EtOH | Saturated benzoxazepine | >90 |
Substitution Reactions
The electron-rich benzoxazepine ring facilitates electrophilic substitutions:
-
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 6-position.
-
Sulfonation using chlorosulfonic acid yields sulfonic acid derivatives.
Key Example :
Nitration at 6-position:
Conditions : HNO₃ (1 eq), H₂SO₄, 0–5°C
Product : 6-Nitro-ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate
Yield : 72%.
Ring Expansion and Rearrangement
Stevens -rearrangement occurs under basic conditions (e.g., DBU), leading to larger heterocycles :
Substrate : Quaternary ammonium salt derived from benzoxazepine
Reagents : DBU, CH₃CN, 25°C
Product : Nine-membered 3-benzazonine
Yield : 58% .
Ester Hydrolysis and Transesterification
-
Acid-catalyzed hydrolysis (HCl/H₂O) converts the ethyl ester to a carboxylic acid.
-
Transesterification with methanol/H₂SO₄ produces methyl esters.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acid hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid | ~95 | |
| Transesterification | MeOH, H₂SO₄, 60°C | Methyl ester | ~88 |
Nucleophilic Additions
Grignard reagents add to the ester carbonyl group:
Example :
Reagents : CH₃MgBr, THF, −78°C → RT
Product : Tertiary alcohol derivative
Yield : 68%.
Biological Activity-Informed Reactions
The compound interacts with biological targets via:
-
Enzyme inhibition : Forms hydrogen bonds with kinase active sites (e.g., EGFR).
-
Receptor binding : Modulates G-protein-coupled receptors via π-π stacking interactions .
Key Mechanistic Insights
-
Stevens Rearrangement : Proceeds through ylide intermediates, confirmed by trapping experiments .
-
Electrophilic Aromatic Substitution : Directed by the electron-donating oxygen in the oxazepine ring.
-
Ester Reactivity : Enhanced by conjugation with the aromatic system, enabling efficient hydrolysis.
Comparative Reactivity Table
| Derivative | Reactivity Trend | Key Difference |
|---|---|---|
| 8-Carboxylate | Higher electrophilicity at C8 | Electron-withdrawing ester group |
| 6-Nitro derivative | Reduced ring aromaticity | Nitro group deactivates ring |
| Saturated analog | Lower oxidation potential | Loss of conjugated π-system |
Scientific Research Applications
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule. Key differences in substituents, ring systems, and physicochemical properties are analyzed.
Ethyl 4-Acetyl-6-Chloro-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate (8b)
- Molecular Formula: C₁₃H₁₅ClNO₄
- Molecular Weight : 284.72 g/mol
- Key Features: Contains a six-membered 1,4-benzoxazine ring instead of a seven-membered benzoxazepine. Substituents: Chlorine at position 6 and an acetyl group at position 3.
- Applications : Used in regioselective formylation studies, highlighting its reactivity at the 8-position .
Methyl 2,3,4,5-Tetrahydro-1,4-Benzoxazepine-8-Carboxylate Hydrochloride
- Molecular Formula: C₁₁H₁₄ClNO₃
- Molecular Weight : 255.63 g/mol
- Key Features :
- Applications : Likely explored as a salt form to improve bioavailability in pharmaceutical studies .
Ethyl (R)-8-Ethynyl-6-(2-Fluorophenyl)-4-Methyl-4H-Benzo[f]Imidazo[1,5-a][1,4]Diazepine-3-Carboxylate (FR-III-10)
- Molecular Formula : C₂₃H₂₀FN₃O₂ (estimated)
- Molecular Weight : ~413.43 g/mol
- Key Features: Expanded polycyclic system with an imidazo-diazepine core and a fluorophenyl substituent.
- Applications : Designed as a modulator of biological targets (e.g., ACT), demonstrating the impact of fluorinated aromatic groups on receptor binding .
4-[(9H-Fluoren-9-ylmethoxy)Carbonyl]-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-8-Carboxylic Acid
- Molecular Formula: C₂₅H₂₁NO₅ (estimated)
- Molecular Weight : ~415.44 g/mol
- Key Features :
- Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
- Free carboxylic acid at position 8 contrasts with the ethyl ester in the target compound.
- Applications : Intermediate in solid-phase synthesis, emphasizing the role of protective groups in multi-step reactions .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Purity | Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₂H₁₅NO₃ | 221.25 | Ethyl ester at 8-position | N/A | ≥95% | Lab reagent, synthetic intermediate |
| Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (8b) | C₁₃H₁₅ClNO₄ | 284.72 | Chlorine at 6, acetyl at 4 | 86–88 | N/A | Regioselective formylation studies |
| Mthis compound hydrochloride | C₁₁H₁₄ClNO₃ | 255.63 | Methyl ester, hydrochloride salt | N/A | 95% | Bioavailability optimization |
| FR-III-10 | C₂₃H₂₀FN₃O₂ | ~413.43 | Fluorophenyl, ethynyl, imidazo-diazepine | N/A | N/A | Biological target modulation |
| 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-...-8-carboxylic acid | C₂₅H₂₁NO₅ | ~415.44 | Fmoc-protected carboxylic acid | N/A | 95% | Peptide synthesis intermediate |
Research Findings and Implications
- Ester Group Impact : Ethyl esters (target compound) provide moderate hydrophobicity, whereas methyl esters (e.g., hydrochloride salt) improve solubility but may reduce metabolic stability .
- Substituent Effects : Fluorinated or halogenated analogs (e.g., FR-III-10, 8b) exhibit enhanced electronic effects, influencing reactivity and biological activity .
Biological Activity
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate is a heterocyclic compound belonging to the benzoxazepine class. Its structure features a fused benzene ring and a seven-membered oxazepine ring, which includes one nitrogen and one oxygen atom. The presence of an ethyl ester group at the 8th position enhances its chemical properties and biological activity. The molecular formula is with a molecular weight of approximately 221.25 g/mol .
Research indicates that this compound interacts with specific molecular targets within biological systems. Its unique structure allows for selective binding with various biological macromolecules, influencing metabolic pathways and potentially leading to therapeutic effects. The compound is known to modulate enzyme and receptor activities, which may contribute to its pharmacological properties .
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential as an antibiotic agent .
- Anticancer Potential : this compound has been evaluated for anticancer activity. It may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Psychotropic Effects : Similar compounds in the benzodiazepine family have been studied for their psychotropic effects. While this compound has not been extensively tested in this regard, its structural similarities suggest it may have effects on anxiety or mood disorders .
Table: Summary of Biological Activities
Key Research Findings
- A study highlighted the synthesis of derivatives of tetrahydro-1,4-benzodiazepin-5-one and their evaluation for psychotropic activity. While this compound was not directly tested, findings from related compounds suggest potential psychotropic effects .
- Another investigation focused on the pharmacological properties of substituted benzoxazepines. The results indicated that modifications to the benzoxazepine structure could enhance biological activity and selectivity .
Synthesis and Industrial Application
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:
- Cyclization of o-Aminophenols : Reacting o-aminophenols with ethyl chloroformate in the presence of a base leads to the formation of the oxazepine ring.
- Industrial Production : On an industrial scale, continuous flow reactors and automated systems are utilized to enhance efficiency and yield during production .
Q & A
Q. Key Variables :
Q. Methodological Recommendations :
- NMR : H and C NMR resolve the benzoxazepine ring’s stereochemistry and ester group conformation. For example, the ethyl ester’s triplet (~1.2 ppm) and quartet (~4.1 ppm) are diagnostic .
- HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation. Observed [M+H]+ ions should align with theoretical m/z (CHNO: 221.1) .
- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry, as demonstrated for ethyl indene-carboxylate analogs .
Basic: How are preliminary structure-activity relationships (SAR) investigated for benzoxazepine derivatives?
Q. Approach :
- Substituent Variation : Compare bioactivity of analogs (e.g., 8-methoxy vs. 8-carboxylate) in receptor-binding assays. Methoxy groups enhance lipophilicity but reduce hydrogen-bonding capacity .
- In Silico Modeling : Docking studies using GPCR homology models (e.g., serotonin receptors) predict binding affinities. The ethyl ester’s electron-withdrawing effect may modulate π-π interactions .
Q. Strategies :
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive hydroxyls during carboxylation, improving yields by ~15% .
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., ester hydrolysis) by precise control of residence time and temperature .
Critical Analysis : Contradictory yields in bromination (65% vs. 74%) may stem from purity of starting materials or stoichiometric ratios. Replicate with HPLC-pure precursors.
Advanced: How do electronic effects of substituents influence the benzoxazepine ring’s reactivity in nucleophilic attacks?
Q. Mechanistic Insights :
- Electron-Withdrawing Groups (EWGs) : The 8-carboxylate activates the ring toward nucleophilic substitution at position 5 by polarizing the C-O bond. DFT calculations show a 0.3 eV decrease in LUMO energy vs. methoxy analogs .
- Steric Effects : Bulky substituents at position 3 hinder ring-opening reactions, as seen in alkylation studies of related dihydrobenzoxazines .
Advanced: How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?
Q. Troubleshooting Framework :
Assay Conditions : Validate buffer pH (e.g., Tris vs. phosphate alters protein-ligand interactions) .
Purity Assessment : LC-MS quantification of impurities (>98% purity required for reliable IC determination) .
Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and cell-based functional assays (e.g., cAMP accumulation) .
Advanced: What challenges arise in evaluating in vivo pharmacokinetics of ethyl ester derivatives?
Q. Key Challenges :
- Ester Hydrolysis : Rapid conversion to carboxylic acids in plasma (t < 30 min in rodents). Use stabilized prodrugs (e.g., tert-butyl esters) or nanoformulations to enhance bioavailability .
- Blood-Brain Barrier (BBB) Penetration : LogP calculations (estimated ~2.1 for the ethyl ester) suggest moderate CNS access, requiring PET imaging validation .
Advanced: How can regioselective functionalization be achieved at position 8 without disrupting the benzoxazepine core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
